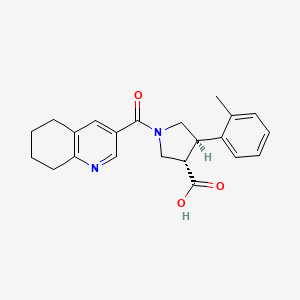

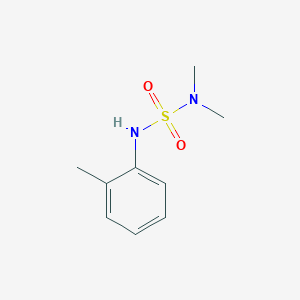

![molecular formula C10H10BrN5O3 B5560513 4-溴-3,5-二甲基-1-[(1-甲基-4-硝基-1H-吡唑-3-基)羰基]-1H-吡唑](/img/structure/B5560513.png)

4-溴-3,5-二甲基-1-[(1-甲基-4-硝基-1H-吡唑-3-基)羰基]-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The chemical compound is part of the pyrazole family, which are heterocyclic aromatic organic compounds. Pyrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities. The specific compound mentioned features a bromo group, two methyl groups, a nitro group, and a carbonyl group attached to its pyrazole core, suggesting a complex synthesis and potentially interesting chemical and physical properties.

Synthesis Analysis

The synthesis of related pyrazole compounds involves multistep reactions, starting from simple precursors to complex molecules through processes like cyclization, bromination, nitration, and carbonylation. For instance, compounds with similar structures have been synthesized under mild conditions with high yields, characterized by spectroscopic methods such as NMR, IR, and mass spectrometry (Zhang et al., 2006).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using X-ray diffraction, revealing hydrogen-bonded chains, sheets, and dimers in the crystal lattice. These structural features are crucial for understanding the compound's reactivity and interactions (Portilla et al., 2007).

Chemical Reactions and Properties

Pyrazole compounds participate in a variety of chemical reactions, including hydrogen bonding, cycloaddition, and electrophilic substitution, influenced by the nature and position of substituents. These reactions are pivotal for further functionalization and application in synthesis (Quiroga et al., 2010).

科学研究应用

合成与催化

该化合物及其衍生物在合成化学中用作构建模块,用于开发各种杂环化合物。例如,在铜催化剂存在下由溴代硝基吡唑合成 3-氨基-4-硝基吡唑,展示了其促进胺化反应的作用,这对于生产具有潜在药理活性的化合物至关重要 (Perevalov 等,1983)。此外,已经开发出带有锚定在玻璃碳电极上的配体的 Rh(I)配合物,用于可回收的加氢胺化催化剂,表明其在可持续化学实践中的效用 (Tregubov 等,2013)。

抗菌、抗炎和抗增殖活性

对源自该化合物的杂环的研究显示出显着的抗菌、抗炎和抗增殖活性。这些研究对于开发各种疾病的新型治疗剂至关重要。例如,源自硝基/氟/氯/溴吲哚碳酰肼的杂环的合成和评估显示出中等到良好的抗增殖活性,表明它们在癌症治疗中的潜力 (Narayana 等,2009)。

材料科学和表面化学

该化合物在材料科学中具有应用,特别是在功能化表面的开发中。将配体固定在玻璃碳电极表面上用于催化应用,反映了其在创建具有特定化学功能的高级材料中的重要性 (Tregubov 等,2013)。

光物理和量子化学分析

研究还集中在该化合物衍生物的光物理性质上,提供了对这些分子在不同介质中的行为的见解。例如,已经分析了封装在 β-环糊精纳腔中的生物活性吡唑啉衍生物的光谱响应,突出了该化合物在理解分子相互作用和设计新型光学材料中的相关性 (Mati 等,2012)。

未来方向

属性

IUPAC Name |

(4-bromo-3,5-dimethylpyrazol-1-yl)-(1-methyl-4-nitropyrazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN5O3/c1-5-8(11)6(2)15(12-5)10(17)9-7(16(18)19)4-14(3)13-9/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIVWFDITVNVFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C2=NN(C=C2[N+](=O)[O-])C)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24807084 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-(2-fluorophenoxy)-1-piperidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5560432.png)

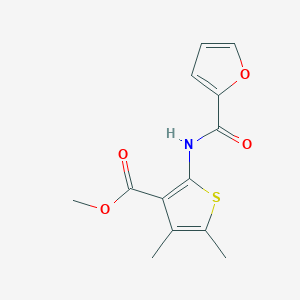

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5560439.png)

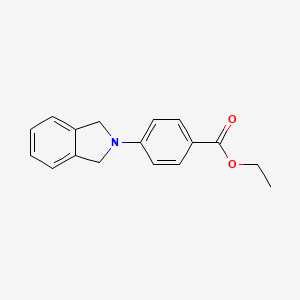

![isopropyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5560463.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5560471.png)

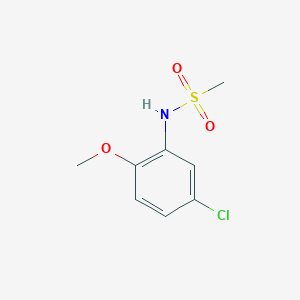

![4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5560479.png)

![(1R*,3S*)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5560487.png)

![2-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5560489.png)

![5-{3-[4-(2-chlorophenyl)-3-oxo-1-piperazinyl]-3-oxopropyl}-2,4-imidazolidinedione](/img/structure/B5560498.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5560527.png)